1,4-Butanedithiol
Overview
Description
Synthesis Analysis
1,4-Butanedithiol's synthesis has been explored through different chemical routes, including biocatalytic processes. A notable study describes the metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol from renewable carbohydrate feedstocks, highlighting a sustainable approach to producing this compound (Yim et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of 1,4-butanedithiol derivatives have provided insights into their configuration and electronic behavior. For instance, a study involving quantum chemical calculations revealed detailed information on the molecular, spectroscopic, and electronic behavior of 1,4-butanedithiol derivatives, underscoring the compound's structural versatility (Evecen et al., 2018).
Chemical Reactions and Properties
1,4-Butanedithiol serves as a reducing agent in transfer hydrogenation reactions, demonstrating its chemical reactivity and utility in synthetic chemistry. Its ability to deliver hydrogen equivalents in reactions makes it a valuable reagent for the reduction of ketones, imines, and alkenes (Maytum et al., 2010).
Physical Properties Analysis
The physical properties of 1,4-butanedithiol, such as melting and boiling points, solubility, and density, are crucial for its handling and application in various processes. While specific studies on these parameters were not highlighted in the search, they are generally well-documented in chemical databases and literature, providing a basis for understanding its behavior in different environments.
Chemical Properties Analysis
1,4-Butanedithiol's chemical properties, including its reactivity with other compounds and potential for forming coordination complexes, are of interest in the development of new materials and catalysts. A study on the complexation of 1,4-bis(pyridinium)butanes by negatively charged carboxylatopillar[5]arene showcases the compound's ability to engage in interesting chemical interactions, leading to the formation of complexes with unique properties (Li et al., 2011).
Scientific Research Applications
Biosynthesis and Production Control : 1,4-Butanediol, a derivative of 1,4-Butanedithiol, is a critical industrial chemical with annual demand reaching one million metric tons. Researchers have developed engineered bacteria for autonomous production of 1,4-Butanediol via a de novo pathway, integrating synthetic biology and metabolic engineering (Liu & Lu, 2015).
Metabolic Engineering for Renewable Feedstocks : Another study focused on the direct biocatalytic routes to 1,4-Butanediol from renewable carbohydrates. This approach enables production from glucose, xylose, sucrose, and biomass-derived mixed sugar streams, demonstrating a systems-based metabolic engineering strategy (Yim et al., 2011).
Adsorption on Gold Surfaces : The adsorption of 1,4-Butanedithiol molecules and radicals on gold surfaces, such as Au(111) and Au(100), has been investigated using density-functional theory. This research is significant for technological applications involving dithiol molecules on gold surfaces (Franke & Pehlke, 2010).
Spectral Similarity to Ferredoxin : Certain dithiol-iron(III)-sulfide complexes, including 1,4-Butanedithiol-iron(III), exhibit absorption spectra similar to green-plant ferredoxin, suggesting potential applications in biochemical research and development (Sugiura, Kunishima, & Tanaka, 1972).
Biological Pathways for Synthesis : The biological pathway for 1,4-Butanediol synthesis has been summarized, highlighting metabolic engineering strategies to enhance its accumulation in engineered Escherichia coli (Cheng, Li, & Zheng, 2021).
Thermal Stability in Polymer Solar Cells : 1,4-Butanedithiol has been used as a solvent additive in polymer solar cells, improving their thermal stability and power conversion efficiency compared to traditional additives (Yin et al., 2017).
Electronic Transport Properties in Molecular Devices : The study of the relationship between the geometric structure of 1,4-Butanedithiol molecular junctions and electronic transport properties under external forces offers insights for molecular device applications (Ran et al., 2014).
Safety And Hazards
Future Directions
1,4-Butanedithiol has found applications in biodegradable polymers . It is also used in polyadditions along with 1,4-butanediol to form sulfur-containing polyester and polyurethanes containing diisocyanate . Several of these polymers are considered biodegradable and many of their components are sourced from non-petroleum oils . Future research is likely to focus on expanding these applications and finding new uses for this versatile compound.
properties
IUPAC Name |
butane-1,4-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c5-3-1-2-4-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTOKHQOVJRXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061589 | |
Record name | 1,4-Butanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Butanedithiol | |
CAS RN |
1191-08-8 | |
Record name | 1,4-Butanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Butanedithiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanedithiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Butanedithiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Butanedithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,4-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BUTANEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JD227IUMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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